[(6-Methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)thio]acetonitrile
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Overview
Description
[(6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)sulfanyl]methyl cyanide is a complex organic compound that features a fused heterocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)sulfanyl]methyl cyanide typically involves multiple steps. One common method includes the alkylation of 6-methyl-4-thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-one in an alkaline medium, which proceeds regioselectively at the sulfur atom to form sulfanyl derivatives . The reaction conditions often involve the use of potassium hydroxide (KOH) and hydrochloric acid (HCl) to complete the synthesis .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
[(6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)sulfanyl]methyl cyanide can undergo several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or sulfides. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile used.
Scientific Research Applications
[(6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)sulfanyl]methyl cyanide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used to investigate biological pathways and interactions due to its unique structure.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which [(6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)sulfanyl]methyl cyanide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
[(6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)sulfanyl]methyl cyanide can be compared to other similar compounds, such as:
6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol: This compound shares a similar core structure but lacks the sulfanyl and cyanide groups.
4-Hydroxy-2-quinolones: These compounds have a similar fused heterocyclic structure and are known for their biological activities.
Properties
Molecular Formula |
C10H8N2O2S |
---|---|
Molecular Weight |
220.25 g/mol |
IUPAC Name |
2-[(6-methyl-3-oxo-1H-furo[3,4-c]pyridin-4-yl)sulfanyl]acetonitrile |
InChI |
InChI=1S/C10H8N2O2S/c1-6-4-7-5-14-10(13)8(7)9(12-6)15-3-2-11/h4H,3,5H2,1H3 |
InChI Key |
IIMNPPTVUFYDGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=N1)SCC#N)C(=O)OC2 |
solubility |
>33 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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